[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate
Overview
Description
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxolane ring are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Isothiocyanate Group: The protected intermediate is then reacted with thiophosgene to introduce the isothiocyanate group.
Esterification: The final step involves esterification with benzoic acid or its derivatives under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Hydrolysis: The ester and isothiocyanate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The benzoate groups can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Thiourea Derivatives: From nucleophilic substitution.
Carboxylic Acids and Amines: From hydrolysis.
Benzoic Acid and Benzyl Alcohol Derivatives: From oxidation and reduction, respectively.
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful for studying molecular interactions and pathways.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate can be compared with other compounds such as:
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isocyanatooxolan-2-yl]methyl benzoate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-aminoxolan-2-yl]methyl benzoate: Contains an amino group instead of an isothiocyanate group.
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate: Features a hydroxyl group instead of an isothiocyanate group.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO7S/c29-25(18-10-4-1-5-11-18)32-16-21-22(34-26(30)19-12-6-2-7-13-19)23(24(33-21)28-17-36)35-27(31)20-14-8-3-9-15-20/h1-15,21-24H,16H2/t21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVSFHIUQVIIOW-MOUTVQLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535996 | |
Record name | 2,3,5-Tri-O-benzoyl-N-(sulfanylidenemethylidene)-beta-D-ribofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58214-53-2 | |
Record name | 2,3,5-Tri-O-benzoyl-N-(sulfanylidenemethylidene)-beta-D-ribofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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